Piperidine, 5-ethenyl-2-methyl- (9CI)

Physicochemical characterization Purification Formulation

5-Ethenyl-2-methylpiperidine (CAS 137839-49-7), also known as 2-methyl-5-vinylpiperidine, is a chiral secondary amine belonging to the 2,5-disubstituted piperidine class. With molecular formula C8H15N and a molecular weight of 125.21 g/mol, this compound features two stereogenic centers at the C2 (methyl) and C5 (vinyl) positions, yielding four possible stereoisomers.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 137839-49-7
Cat. No. B594677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 5-ethenyl-2-methyl- (9CI)
CAS137839-49-7
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESCC1CCC(CN1)C=C
InChIInChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3
InChIKeyUDDWJKJREIHMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethenyl-2-methylpiperidine (CAS 137839-49-7): Procurement-Ready Chiral Piperidine Building Block for Enantioselective Synthesis


5-Ethenyl-2-methylpiperidine (CAS 137839-49-7), also known as 2-methyl-5-vinylpiperidine, is a chiral secondary amine belonging to the 2,5-disubstituted piperidine class. With molecular formula C8H15N and a molecular weight of 125.21 g/mol, this compound features two stereogenic centers at the C2 (methyl) and C5 (vinyl) positions, yielding four possible stereoisomers . The vinyl substituent provides a reactive handle for further functionalization via olefin chemistry (e.g., cross-coupling, hydroformylation, polymerization), distinguishing it from the saturated 5-ethyl analog. Commercially available at typical research purities of approximately 95% , this compound serves as a versatile intermediate for asymmetric synthesis of alkaloid-like scaffolds and chiral ligand frameworks.

Why Generic 2-Methylpiperidine or 5-Ethyl-2-methylpiperidine Cannot Replace 5-Ethenyl-2-methylpiperidine in Chiral Vinyl-Piperidine Synthesis


This compound presents a unique combination of two stereocenters and a terminal vinyl group on the piperidine ring. Simple 2-methylpiperidine (CAS 109-05-7) lacks the C5 substituent entirely, rendering it incapable of generating C5-functionalized chiral products directly. The nearest saturated analog, 5-ethyl-2-methylpiperidine (CAS 104-89-2, MW 127.23), shares the 2,5-substitution pattern but contains a fully sp³-hybridized ethyl group that is chemically inert toward olefinic transformations [1]. Consequently, substituting the ethyl analog forfeits the ability to perform vinyl-specific reactions such as Heck couplings, olefin metathesis, or radical cyclizations that are foundational to constructing complex polycyclic frameworks. The two stereocenters in 5-ethenyl-2-methylpiperidine further necessitate procurement of specific enantiomers or diastereomers when stereochemical fidelity is required, as diastereomeric mixtures can lead to divergent biological or catalytic outcomes [2].

Quantitative Physicochemical and Synthetic Differentiation of 5-Ethenyl-2-methylpiperidine Versus 5-Ethyl-2-methylpiperidine


Lower Density and Lower Boiling Point of the Vinyl Analog Reflect Reduced Molecular Weight and Increased Volatility

The vinyl analog exhibits a lower density and substantially lower boiling point compared to the saturated 5-ethyl derivative, consistent with its lower molecular weight and the presence of an sp²-hybridized carbon. Computed density for the target compound is 0.867 g/cm³ at 20 °C (calculated) , versus 0.794 g/cm³ (calculated) for 5-ethyl-2-methylpiperidine . The boiling point at 760 mmHg is calculated as 147.4 °C for 5-ethenyl-2-methylpiperidine , compared to 164.0 °C for the ethyl analog . A vendor source reports a boiling point of 106 °C for the target compound under unspecified pressure conditions, with a density of 0.862 g/mL . These differences in volatility impact distillation-based purification strategies and solvent removal protocols.

Physicochemical characterization Purification Formulation

Higher Refractive Index of the Vinyl Analog Indicates Greater Polarizability from the Vinyl π-System

The calculated refractive index of 5-ethenyl-2-methylpiperidine is 1.472 , notably higher than the value of 1.419 reported for 5-ethyl-2-methylpiperidine . This ~0.05 increase in refractive index is attributed to the polarizable π-electron system of the vinyl group, which is absent in the fully saturated ethyl analog. Refractive index serves as a rapid, non-destructive quality control metric for verifying the identity and purity of incoming research chemical lots.

Optical property Quality control Polarizability

Enantioselective Synthetic Route from Chiral Lactams Establishes Controlled Stereochemistry at Both C2 and C5

Varea et al. (1995) demonstrated the synthesis of a series of enantiomerically pure 2-methyl-5-substituted piperidines from chiral non-racemic lactam 3 via stereospecific enolate alkylation [1]. The rigid amide enolate intermediate enforces stereochemical control at the C5 position during alkylation, enabling access to specific diastereomers. While this methodology was demonstrated for 5-alkyl substituents (e.g., ethyl, benzyl), the vinyl group—as a synthetically versatile substituent—can be introduced via analogous stereospecific alkylation using vinyl halides or through subsequent functional group interconversion. In contrast, 5-ethyl-2-methylpiperidine, once synthesized, offers no comparable orthogonal reactive handle for further diversification.

Asymmetric synthesis Stereochemistry Alkaloid synthesis

Vinyl Group Enables Orthogonal Reactivity Pathways Inaccessible to 5-Ethyl-2-methylpiperidine

The terminal vinyl group in 5-ethenyl-2-methylpiperidine is a reactive olefin handle that can participate in a range of synthetically valuable transformations: Heck cross-coupling with aryl halides, ring-closing metathesis (RCM) to form bicyclic frameworks, thiol-ene click chemistry for bioconjugation, and radical-initiated polymerization [1][2]. In contrast, the ethyl group in 5-ethyl-2-methylpiperidine is chemically inert under these conditions, limiting its utility to nucleophilic amine reactivity alone. The vinyl piperidine scaffold has been exploited in stereoselective radical cyclization approaches to 2,4,5-trisubstituted piperidines, where the vinyl group serves as a radical acceptor [2], and in copolymerization strategies for polymer-bound piperidine stabilizers [3].

Olefin metathesis Cross-coupling Polymerization Click chemistry

Optimal Procurement and Application Scenarios for 5-Ethenyl-2-methylpiperidine Based on Verified Differentiation Evidence


Enantioselective Synthesis of 2,5-Disubstituted Piperidine Alkaloid Scaffolds

For medicinal chemistry programs targeting chiral 2,5-disubstituted piperidine alkaloids (e.g., solenopsin analogs, sedum alkaloid derivatives), 5-ethenyl-2-methylpiperidine—when sourced with defined stereochemistry—provides a pre-functionalized chiral building block that eliminates the need for late-stage resolution. The established methodology of Varea et al. [1] demonstrates that 2-methyl-5-substituted piperidines can be obtained in enantiomerically pure form from chiral lactams; procurement of the vinyl analog enables further diversification through the pendant olefin without compromising stereochemical integrity.

Rapid Diversification via Olefin Cross-Coupling for Parallel Library Synthesis

Drug discovery groups building piperidine-focused compound libraries benefit from the orthogonal vinyl handle. The terminal alkene in 5-ethenyl-2-methylpiperidine serves as a substrate for high-yielding Heck arylations with diverse aryl halides [1], enabling the parallel synthesis of dozens of 5-arylvinyl-2-methylpiperidine analogs from a single building block. This strategy is not available when using the saturated 5-ethyl analog, which would require de novo synthesis of each aryl analog.

Polymer-Bound Stabilizer Development via Vinyl Copolymerization

For materials science applications in polymer stabilization, the vinyl-piperidine architecture allows direct copolymerization with commodity monomers (e.g., styrene, acrylates, vinyl acetate) to generate polyalkyl-piperidine-grafted polymer stabilizers [2]. The ethyl analog lacks a polymerizable group and can only be incorporated as a non-covalently blended additive, which is susceptible to leaching and volatilization during thermal processing. Covalent incorporation via the vinyl group ensures permanent stabilization performance.

Quality Control-Driven Procurement: Distinguishing Vinyl from Ethyl Analog by Refractive Index

Procurement and analytical chemistry groups can use the distinct refractive index (calculated ~1.472 for target vs. 1.419 for ethyl analog) as a rapid, solvent-free incoming inspection checkpoint . This simple measurement reduces the risk of supplier mislabeling between closely related 2-methylpiperidine derivatives and provides immediate lot-to-lot consistency verification before the material enters the synthesis workflow.

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